molecular formula C10H9N3S B14248597 Propanedinitrile, [(5-methyl-1H-pyrrol-2-yl)(methylthio)methylene]- CAS No. 497883-94-0

Propanedinitrile, [(5-methyl-1H-pyrrol-2-yl)(methylthio)methylene]-

Cat. No.: B14248597
CAS No.: 497883-94-0
M. Wt: 203.27 g/mol
InChI Key: LKQNBJBWXZWSKB-UHFFFAOYSA-N
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Description

Propanedinitrile, [(5-methyl-1H-pyrrol-2-yl)(methylthio)methylene]- is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with a methyl group and a methylthio group, linked to a propanedinitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanedinitrile, [(5-methyl-1H-pyrrol-2-yl)(methylthio)methylene]- typically involves the reaction of 5-methyl-1H-pyrrole-2-carbaldehyde with methylthiomalononitrile under basic conditions. The reaction is usually carried out in a solvent such as ethanol, with a base like sodium ethoxide to facilitate the condensation reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature and pH, which are crucial for the successful synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, [(5-methyl-1H-pyrrol-2-yl)(methylthio)methylene]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines.

    Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Propanedinitrile, [(5-methyl-1H-pyrrol-2-yl)(methylthio)methylene]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes and pigments due to its ability to form colored compounds.

Mechanism of Action

The mechanism of action of Propanedinitrile, [(5-methyl-1H-pyrrol-2-yl)(methylthio)methylene]- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Malononitrile: A simpler compound with similar nitrile groups but lacking the pyrrole and methylthio substituents.

    Vinylidene cyanide: Another compound with nitrile groups but different structural features.

Uniqueness

Propanedinitrile, [(5-methyl-1H-pyrrol-2-yl)(methylthio)methylene]- is unique due to its combination of a pyrrole ring and a methylthio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

497883-94-0

Molecular Formula

C10H9N3S

Molecular Weight

203.27 g/mol

IUPAC Name

2-[(5-methyl-1H-pyrrol-2-yl)-methylsulfanylmethylidene]propanedinitrile

InChI

InChI=1S/C10H9N3S/c1-7-3-4-9(13-7)10(14-2)8(5-11)6-12/h3-4,13H,1-2H3

InChI Key

LKQNBJBWXZWSKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1)C(=C(C#N)C#N)SC

Origin of Product

United States

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